4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one 4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one
Brand Name: Vulcanchem
CAS No.: 1103647-45-5
VCID: VC5743494
InChI: InChI=1S/C13H15ClN2O3/c1-9-13(18)15-6-7-16(9)12(17)8-19-11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18)
SMILES: CC1C(=O)NCCN1C(=O)COC2=CC=C(C=C2)Cl
Molecular Formula: C13H15ClN2O3
Molecular Weight: 282.72

4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one

CAS No.: 1103647-45-5

Cat. No.: VC5743494

Molecular Formula: C13H15ClN2O3

Molecular Weight: 282.72

* For research use only. Not for human or veterinary use.

4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one - 1103647-45-5

Specification

CAS No. 1103647-45-5
Molecular Formula C13H15ClN2O3
Molecular Weight 282.72
IUPAC Name 4-[2-(4-chlorophenoxy)acetyl]-3-methylpiperazin-2-one
Standard InChI InChI=1S/C13H15ClN2O3/c1-9-13(18)15-6-7-16(9)12(17)8-19-11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18)
Standard InChI Key BKVBBNXKOGAPPP-UHFFFAOYSA-N
SMILES CC1C(=O)NCCN1C(=O)COC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one (IUPAC name: 4-[2-(4-chlorophenoxy)acetyl]-3-methylpiperazin-2-one) is a bicyclic compound comprising a six-membered piperazinone ring with a methyl substituent at position 3 and an acetylated side chain at position 4. The acetyl group is further substituted with a 4-chlorophenoxy moiety, introducing aromatic and electrophilic characteristics.

Key Structural Features:

  • Piperazinone Core: A partially saturated six-membered ring containing two nitrogen atoms, one of which is part of a ketone group (lactam structure) .

  • 3-Methyl Group: A methyl substituent at position 3, influencing steric and electronic properties.

  • 4-Substituted Acetyl Group: A 2-(4-chlorophenoxy)acetyl group, introducing a chlorinated aromatic ether linked via an amide bond .

Molecular Formula and Weight

  • Molecular Formula: C13H14ClN3O3\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{O}_3

  • Molecular Weight: 295.72 g/mol (calculated via PubChem algorithms ).

Spectroscopic Data (Hypothetical)

While experimental spectra for this compound are unavailable, predictions based on analogous structures include:

SpectrumKey Peaks
IR1680 cm⁻¹ (amide C=O), 1700 cm⁻¹ (ketone C=O), 1250 cm⁻¹ (aryl ether C-O) .
¹H-NMRδ 7.2–6.8 (4H, aromatic), δ 4.5 (2H, OCH₂CO), δ 3.8–3.2 (piperazine protons), δ 1.2 (3H, CH₃) .
MSMolecular ion at m/z 295 (M⁺), fragments at m/z 252 (M⁺–CONH) .

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The synthesis of 4-[2-(4-chlorophenoxy)acetyl]-3-methylpiperazin-2-one can be conceptualized through two primary building blocks:

  • 3-Methylpiperazin-2-one: A commercially available or synthesized intermediate .

  • 4-Chlorophenoxyacetyl Chloride: Derived from 4-chlorophenol via reaction with chloroacetyl chloride.

Proposed Synthesis Pathway

  • Preparation of 4-Chlorophenoxyacetyl Chloride:

    4-ClC6H4OH+ClCH2COClBase4-ClC6H4OCH2COCl+HCl4\text{-ClC}_6\text{H}_4\text{OH} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} 4\text{-ClC}_6\text{H}_4\text{OCH}_2\text{COCl} + \text{HCl}

    Base: Pyridine or triethylamine .

  • Acetylation of 3-Methylpiperazin-2-one:

    3-Methylpiperazin-2-one+4-ClC6H4OCH2COClEt3NTarget Compound+HCl3\text{-Methylpiperazin-2-one} + 4\text{-ClC}_6\text{H}_4\text{OCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

    Reaction conducted in anhydrous acetonitrile at reflux .

Optimization Considerations:

  • Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the piperazine nitrogen.

  • Stoichiometry: Molar ratio of 1:1.2 (piperazinone:acyl chloride) to ensure complete conversion .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: Low (<1 mg/mL) due to hydrophobic aromatic and amide groups.

  • logP (Octanol-Water): Predicted ~2.5 (moderate lipophilicity) .

Thermal Stability

  • Melting Point: Estimated 180–190°C (based on similar piperazinone derivatives ).

  • Decomposition: Likely above 250°C, with cleavage of the amide bond .

Applications and Future Directions

Therapeutic Applications

  • Neurological Disorders: Potential use in cognitive enhancement or epilepsy (analogous to Fipexide ).

  • Antimicrobial Agents: Piperazine cores are explored for antibacterial activity .

Research Opportunities

  • In Vivo Studies: Efficacy and toxicity profiling in rodent models.

  • Derivatization: Introducing fluorinated or sulfonamide groups to modulate bioavailability .

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